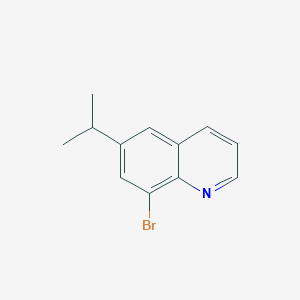

8-Bromo-6-isopropyl-quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-propan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-8(2)10-6-9-4-3-5-14-12(9)11(13)7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCLLRYLXAGRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1)C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619070 | |

| Record name | 8-Bromo-6-(propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159925-41-4 | |

| Record name | 8-Bromo-6-(propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 8 Bromo 6 Isopropyl Quinoline

Classical and Foundational Approaches to Quinoline (B57606) Core Synthesis

A number of named reactions have become fundamental to the synthesis of the quinoline ring system. These methods, developed over more than a century, offer diverse pathways to this important heterocycle. iipseries.orgrsc.org

Skraup Synthesis and Modern Adaptations

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. numberanalytics.comwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction can be notoriously vigorous, and the addition of ferrous sulfate (B86663) is often used to moderate it. wikipedia.org Arsenic acid can serve as a milder alternative to nitrobenzene. wikipedia.org

The mechanism proceeds through several key steps:

Dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orguop.edu.pk

A 1,4-addition of the aniline to the newly formed acrolein. uop.edu.pk

Acid-catalyzed cyclization of the intermediate to form a 1,2-dihydroquinoline. uop.edu.pk

Oxidation of the dihydroquinoline to yield the final quinoline product. iipseries.orguop.edu.pk

Modern adaptations of the Skraup synthesis have focused on improving reaction conditions, for example, by using ionic liquids under microwave irradiation. iipseries.org

Friedländer Quinoline Synthesis and its Variants

The Friedländer synthesis provides a versatile route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This condensation can be catalyzed by acids or bases. organic-chemistry.orgyoutube.com Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been employed. wikipedia.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org

Pathway 1: An initial aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound, followed by dehydration to form an unsaturated carbonyl intermediate, which then undergoes imine formation and cyclization. wikipedia.org

Pathway 2: The reaction begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org

Modern variations include the use of environmentally friendly catalysts like Nafion NR50 under microwave conditions and transition-metal-free approaches. organic-chemistry.orgmdpi.com

Pfitzinger Reaction for Quinoline Ring Formation

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. iipseries.orgwikipedia.org

The mechanism involves the following steps:

Base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org

Condensation of the aniline derivative with the carbonyl compound to form an imine. wikipedia.org

The resulting enamine undergoes cyclization and dehydration to yield the substituted quinoline-4-carboxylic acid. wikipedia.org

While generally efficient, the reaction can sometimes be hampered by the formation of thick resins, making product isolation difficult. researchgate.net Modifications using microwave assistance have been developed to improve the reaction conditions. researchgate.net

Doebner-von Miller and Combes-Conrad-Limpach Cyclizations

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. wikipedia.orgsynarchive.comslideshare.net This method offers greater flexibility in the substitution pattern of the resulting quinoline. numberanalytics.com A proposed mechanism involves a fragmentation-recombination pathway. wikipedia.org

The Combes quinoline synthesis , first described in 1888, involves the condensation of an aniline with a β-diketone. wikipedia.org The reaction is catalyzed by acid, typically sulfuric acid, and proceeds through a Schiff base intermediate that undergoes ring closure. iipseries.orgwikipedia.org This method is particularly useful for the preparation of 2,4-disubstituted quinolines. wikipedia.org

The Conrad-Limpach synthesis is another important method that involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. iipseries.orgwikipedia.org The reaction proceeds via a Schiff base, and the final cyclization step often requires high temperatures, which can be improved by using a high-boiling inert solvent. wikipedia.orgmdpi.com

| Synthesis Method | Reactants | Key Features |

| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Forms unsubstituted or benzene-ring-substituted quinolines. wikipedia.org |

| Friedländer | 2-Aminoaryl aldehyde/ketone, compound with α-methylene carbonyl | Versatile, catalyzed by acid or base. wikipedia.orgorganic-chemistry.org |

| Pfitzinger | Isatin, carbonyl compound, base | Yields quinoline-4-carboxylic acids. iipseries.orgwikipedia.org |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl, acid | A modification of the Skraup synthesis. wikipedia.orgsynarchive.com |

| Combes | Aniline, β-diketone, acid | Produces 2,4-disubstituted quinolines. iipseries.orgwikipedia.org |

| Conrad-Limpach | Aniline, β-ketoester | Forms 4-hydroxyquinolines. iipseries.orgwikipedia.org |

Gould–Jacobs Cyclization Pathways

The Gould-Jacobs reaction is a multi-step synthesis that produces 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester. mdpi.comwikipedia.org The resulting anilidomethylenemalonic ester is then cyclized at high temperatures. mdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. mdpi.comwikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

Targeted Synthetic Routes for 8-Bromo-6-isopropyl-quinoline

While general quinoline syntheses provide the foundational chemistry, the specific synthesis of this compound requires strategic placement of the bromo and isopropyl substituents. The starting materials for the classical syntheses would need to be appropriately substituted anilines. For instance, a Skraup or Doebner-von Miller reaction would likely start with 2-bromo-4-isopropylaniline.

Modern synthetic approaches offer more direct and often milder routes to specifically substituted quinolines. One such approach is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be used to introduce a halogen at the 3-position. nih.gov

A plausible synthetic strategy for this compound could involve the following conceptual steps, which may be adapted from known procedures for related compounds:

Preparation of a substituted aniline: The synthesis would likely commence with the preparation of 2-bromo-4-isopropylaniline.

Quinoline ring formation: This substituted aniline could then be subjected to a classical quinoline synthesis, such as the Doebner-von Miller reaction with an appropriate α,β-unsaturated carbonyl compound.

Late-stage functionalization: Alternatively, a pre-formed quinoline could be functionalized. For example, a 6-isopropylquinoline (B87316) could be synthesized and then brominated at the 8-position. The conditions for such a reaction would need to be carefully controlled to ensure the desired regioselectivity.

Regioselective Bromination Strategies of Quinoline Systems

The introduction of a bromine atom at a specific position on the quinoline ring is a critical step in the synthesis of many functionalized derivatives. The regioselectivity of bromination is highly dependent on the reaction conditions and the existing substituents on the quinoline core.

Electrophilic bromination of quinoline itself typically occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. The presence of activating groups, such as methoxy (B1213986) groups, can direct the bromination to specific positions. For instance, the bromination of 8-methoxyquinoline (B1362559) derivatives has been studied, with results indicating that the reaction can occur at the C-3, C-5, and C-7 positions depending on the conditions and other substituents present. tandfonline.com Studies on 5,8-dimethoxyquinoline (B1605891) have also demonstrated regioselective bromination. researchgate.net

For quinoline systems, direct bromination can be challenging due to the deactivation of the ring system. However, methods using N-bromosuccinimide (NBS) in concentrated sulfuric acid have been shown to selectively brominate the homocyclic part of the quinoline. researchgate.net The use of quinoline N-oxides can also alter the regioselectivity of bromination, with some rhodium-catalyzed reactions favoring the C8 position. mdpi.com

A common strategy to achieve specific bromination patterns involves the bromination of 1,2,3,4-tetrahydroquinoline, which is more susceptible to electrophilic attack than the fully aromatic quinoline. researchgate.netnih.gov Subsequent dehydrogenation then yields the desired bromoquinoline. tubitak.gov.tr This approach has been used to synthesize 6,8-dibromoquinoline (B11842131) derivatives efficiently. tubitak.gov.tr

Table 1: Examples of Regioselective Bromination of Quinoline Derivatives

| Starting Material | Reagent(s) | Product(s) | Reference |

| 7,8-dimethoxyquinoline | Br₂, CCl₄ | 5-Bromo-7,8-dimethoxyquinoline and other isomers | tandfonline.com |

| 5,7-dibromo-8-methoxyquinoline | Br₂, Pyridine | 3,5,7-Tribromo-8-methoxyquinoline | tandfonline.com |

| 1,2,3,4-tetrahydroquinoline | NBS | Mono-, di-, and tri-bromo-1,2,3,4-tetrahydroquinolines | researchgate.netnih.gov |

| Quinoline N-oxide | NBS, Rh catalyst | C8-brominated quinoline N-oxide | mdpi.com |

Introduction of the Isopropyl Moiety at Specific Positions

The installation of an isopropyl group onto the quinoline framework can be achieved through various synthetic methods. Friedel-Crafts alkylation is a classic approach, though it can suffer from issues of regioselectivity and polyalkylation. More modern and controlled methods are often preferred.

For instance, the introduction of an isopropyl group at the C6 position can potentially be achieved through the reaction of a corresponding amino group via a Sandmeyer-type reaction, or through cross-coupling reactions. While direct isopropylation methods on the quinoline ring are not extensively documented for this specific isomer, related transformations provide insight. For example, the synthesis of 8-isopropylquinoline has been noted, highlighting the existence of this substitution pattern. ontosight.ai The synthesis of quinolin-2-ones with an N-isopropyl group has also been demonstrated, which could potentially be converted to the desired quinoline. beilstein-journals.org

Direct Synthesis of this compound

Directly assembling the this compound core can be accomplished through classic quinoline syntheses, provided the appropriately substituted precursors are available. Named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are foundational methods for constructing the quinoline ring system. tubitak.gov.trtandfonline.com The success of these methods hinges on the availability of a suitably substituted aniline, in this case, 2-amino-3-bromo-5-isopropylaniline or a related precursor.

The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group, is a particularly versatile method for preparing substituted quinolines. ijpsjournal.com

Advanced Synthetic Methodologies Applicable to this compound

Modern synthetic organic chemistry offers a range of powerful tools that can be applied to the synthesis and functionalization of this compound. These methods often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

The bromine atom at the C8 position of this compound serves as a versatile handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions. acs.org

Suzuki-Miyaura Coupling: This reaction pairs the bromoquinoline with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is a widely used and robust method for creating biaryl compounds and introducing alkyl or alkenyl groups. mdpi.com The Suzuki coupling has been successfully applied to various bromoquinolines to synthesize aryl-substituted derivatives. researchgate.netscispace.com The choice of palladium catalyst and ligands, such as SPhos, can be crucial for achieving high yields, especially with complex substrates. nih.gov

Stille Reaction: The Stille coupling utilizes an organotin reagent as the coupling partner. wikipedia.org While organotin compounds are toxic, this reaction is known for its tolerance of a wide range of functional groups. harvard.educommonorganicchemistry.com It has been employed in the synthesis of substituted quinoline-8-carboxamides from 3-iodoquinoline-8-carboxamide. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the bromoquinoline with an alkene to form a new substituted alkene. uwindsor.ca This reaction has been used to functionalize bromoquinolines, with the regioselectivity being influenced by the reaction conditions and the nature of the olefin. liv.ac.ukcornell.edu

Sonogashira Coupling: This reaction couples the bromoquinoline with a terminal alkyne to produce an alkynyl-substituted quinoline. This method is highly valuable for introducing alkyne functionalities, which can be further elaborated. The Sonogashira coupling has been used to prepare 3-substituted quinoline-8-carboxamides. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing Bromoquinolines

| Reaction Name | Coupling Partner | Product Type | Key Features |

| Suzuki-Miyaura | Organoboron reagent | Aryl, alkyl, or alkenyl substituted quinoline | High yields, readily available reagents |

| Stille | Organotin reagent | Aryl, vinyl, or alkyl substituted quinoline | Broad functional group tolerance |

| Heck | Alkene | Alkenyl substituted quinoline | Forms new C-C double bonds |

| Sonogashira | Terminal alkyne | Alkynyl substituted quinoline | Introduces alkyne functionality |

One-Pot Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgthieme-connect.com MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. thieme-connect.com

Several MCRs have been developed for the synthesis of substituted quinolines. rsc.org For example, a three-component reaction of anilines, aldehydes, and alkynes, often catalyzed by a Lewis acid like Yb(OTf)₃ under microwave irradiation, can provide 2,4-disubstituted quinolines in excellent yields. thieme-connect.comorganic-chemistry.org Another approach involves the one-pot synthesis of 2,3-disubstituted quinolines from anilines, aldehydes, and acetylene (B1199291) derivatives. rsc.org While a direct one-pot synthesis of this compound using MCRs has not been specifically reported, the versatility of these methods suggests their potential applicability by carefully selecting the appropriate starting materials. nih.govnih.gov

Metal-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. nih.gov This includes the development of metal-free reactions and the use of green solvents and catalysts. ijpsjournal.com

Metal-free approaches for quinoline synthesis often rely on domino reactions or cyclizations promoted by non-metallic catalysts or reagents. acs.orgnih.gov For instance, a metal-free domino condensation/aza-Prins cyclization/retro-aldol reaction between 2-alkenylanilines and β-dicarbonyl compounds has been developed for the synthesis of 2-substituted quinolines. nih.gov Another strategy involves the oxidative cycloisomerization of o-cinnamylanilines using KOtBu as a mediator and DMSO as an oxidant to produce polysubstituted quinolines. organic-chemistry.org

Green chemistry approaches to quinoline synthesis focus on reducing the environmental impact of the chemical processes. This can involve using water or ionic liquids as solvents, employing recyclable catalysts, and utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. tandfonline.comorganic-chemistry.orgnih.gov For example, a one-pot aerobic process for synthesizing functionalized quinolines from 2-aminobenzyl alcohols and alkyl/aryl alcohols has been devised that is metal-free. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis (MAS) has emerged as a powerful technique in organic chemistry, often leading to significant improvements over conventional heating methods, such as higher yields, increased reaction selectivity, and dramatically reduced reaction times. nih.gov This "green" chemistry approach is effective due to rapid, uniform heating of the reaction medium. nih.gov

While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of analogous quinoline structures using this technology provides a strong precedent for its applicability. For instance, the synthesis of 2-(1H)-quinolinones from substituted quinolines, including 8-bromoquinoline (B100496), has been successfully achieved using microwave irradiation. In a typical procedure, 8-bromoquinoline is reacted with ethyl chloroacetate (B1199739) and water in an ethyl acetate (B1210297) solvent under microwave irradiation (300W) for 30 minutes, resulting in the corresponding 6-bromo-2-(1H)-quinolinone with a high yield of 91%. google.com

Furthermore, microwave-assisted, solvent-free cross-aldol condensations have been employed to synthesize 8-quinoline enones. researchgate.net These reactions, which involve 8-quinoline carbaldehyde and various substituted aryl ketones, are catalyzed by nano fly-ash:H₃PO₄ and complete within 3.5 to 5 minutes, affording yields of over 82%. researchgate.net The efficiency and high yields of these related syntheses underscore the potential of MAS for the rapid and effective production of this compound and its derivatives. nih.govmdpi.com

The table below summarizes representative conditions for the microwave-assisted synthesis of related quinoline compounds, illustrating the general parameters that could be adapted for this compound.

| Starting Material | Reagents | Power/Time | Product | Yield | Reference |

| 8-Bromoquinoline | Ethyl chloroacetate, H₂O | 300 W / 30 min | 6-Bromo-2-(1H)-quinolinone | 91% | google.com |

| 8-Quinoline carbaldehyde | Substituted aryl ketones, nano fly-ash:H₃PO₄ | Not specified / 3.5-5 min | 8-Quinoline enones | >82% | researchgate.net |

| 4-Bromophenylhydrazine hydrochloride | Acetone, Benzaldehyde | 80 °C / 40 min | 5-Aryl-2-styryl-3H-indoles | 45% | mdpi.com |

Derivatization and Further Functionalization of this compound

The this compound scaffold is a versatile platform for the development of more complex molecules through derivatization at multiple sites.

Chemical Transformations of the Bromine Substituent

The bromine atom at the C-8 position is a key functional handle for a variety of coupling and substitution reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent. For example, 8-bromoquinoline can undergo direct heteroarylation with various heteroaromatic compounds to form polyheteroaromatic structures. sigmaaldrich.com Suzuki coupling reactions, which couple the bromo-derivative with an organoboron compound, are also a common strategy. researchgate.net

Another important transformation is the Br/Mg exchange reaction, which converts the C-Br bond into a more reactive Grignard reagent. acs.org This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups. Nucleophilic aromatic substitution (SNAr) offers another route for derivatization, particularly when the quinoline ring is activated by other substituents, such as a nitro group. nih.gov This allows for the introduction of nucleophiles like piperazinyl and morpholinyl groups. nih.gov Additionally, the bromine atom can be removed (reduced) to a hydrogen using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

The table below details common transformations of the bromo-substituent on the quinoline core.

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Suzuki Coupling | Pd Catalyst, Boronic Acid | Aryl- or Heteroaryl-substituted quinoline | researchgate.net |

| Direct Heteroarylation | Pd Catalyst, Heteroarene | Polyheteroaromatic derivative | sigmaaldrich.com |

| Br/Mg Exchange | i-PrMgCl·LiCl | Grignard Reagent for further functionalization | acs.org |

| Nucleophilic Substitution (SNAr) | Piperazine/Morpholine (on activated substrate) | N-substituted quinoline | nih.gov |

| Reduction | Pd/C, H₂ | H-substituted quinoline | |

| Nickel-Catalyzed Coupling | Tris(triphenylphosphine)nickel(0) | n,n′-Biquinolines | sigmaaldrich.com |

Functionalization at Other Positions of the Quinoline Core

Beyond modifying the bromine substituent, the this compound core can be functionalized at other positions. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, allow for regioselective derivatization. mdpi.com By forming a quinoline N-oxide, the C-2 position becomes susceptible to functionalization under mild conditions. mdpi.comresearchgate.net

Direct metallation is another powerful strategy. The use of TMP-magnesium bases (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve regioselective magnesiation at the C-2, C-3, and C-4 positions, enabling the introduction of various functional groups. acs.org Electrophilic aromatic substitution can also occur. For instance, the direct nitration of 6,8-dibromoquinoline yields the corresponding 5-nitro derivative, demonstrating that positions on the benzene ring can be functionalized even in the presence of deactivating bromo groups. nih.gov Furthermore, strategies such as regioselective hydrosilylation have been shown to functionalize the C-5 position of the quinoline scaffold. nih.gov

Synthesis of Hybrid Scaffolds Incorporating the this compound Moiety

The this compound moiety serves as a valuable building block in the construction of complex hybrid molecules, where it is combined with other pharmacophores or functional units to create novel chemical entities. mdpi.commdpi.comrsc.org This approach aims to synergize the properties of the individual components.

A common strategy involves using the bromine atom as a handle for coupling reactions. For example, Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, can be used to link the quinoline to other molecules via a triazole bridge. researchgate.netresearchgate.net This has been used to create novel 8‐bromo‐1H‐1,2,3‐triazol‐4‐yl‐2‐methylquinoline derivatives. researchgate.net

Another approach involves multi-step syntheses to build complex scaffolds. One example is the synthesis of methyl (Z)-(2-(2-(2-(8-bromo-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)-4-oxothiazol-5(4H)-ylidene)acetate, a hybrid molecule designed for biological activity. mdpi.com The introduction of a bromine atom into the quinoline ring is a deliberate strategy to modulate the properties of the final compound. mdpi.com Similarly, quinoline-sulfonamide and phosphorated quinoline hybrids have been developed, demonstrating the versatility of the quinoline scaffold in creating diverse and complex molecular architectures. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromo 6 Isopropyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure of a molecule. By analyzing the chemical environment of protons (¹H) and carbon atoms (¹³C), it is possible to piece together the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum provides information on the number of distinct proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration).

For 8-Bromo-6-isopropyl-quinoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the aliphatic protons of the isopropyl group. The electron-withdrawing effect of the nitrogen atom and the bromine atom, along with the electron-donating nature of the isopropyl group, will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data for this compound:

The aromatic region would likely display signals corresponding to the five protons on the quinoline core. The isopropyl group would present a characteristic septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).

Interactive Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 | 1H |

| H-3 | 7.4 - 7.6 | dd | J = 8.4, 4.2 | 1H |

| H-4 | 8.1 - 8.3 | dd | J = 8.4, 1.7 | 1H |

| H-5 | 7.8 - 8.0 | d | J = 1.8 | 1H |

| H-7 | 7.6 - 7.8 | d | J = 1.8 | 1H |

| -CH(CH₃)₂ | 3.1 - 3.3 | septet | J = 6.9 | 1H |

| -CH(CH ₃)₂ | 1.2 - 1.4 | d | J = 6.9 | 6H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. For this compound, a total of 12 signals would be expected, corresponding to the 9 carbon atoms of the quinoline ring and the 3 carbon atoms of the isopropyl substituent. The chemical shifts would be influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Predicted ¹³C NMR Data for this compound:

The spectrum would show several signals in the downfield region (typically 120-150 ppm) for the aromatic carbons of the quinoline ring. The carbon atom attached to the bromine (C-8) would be influenced by the halogen's deshielding effect. The aliphatic carbons of the isopropyl group would appear in the upfield region of the spectrum.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~151 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~147 |

| C-7 | ~133 |

| C-8 | ~120 |

| C-8a | ~148 |

| -C H(CH₃)₂ | ~34 |

| -CH(C H₃)₂ | ~23 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Multidimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, multidimensional NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable in the structural elucidation of this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-2, H-3, and H-4 in the pyridine (B92270) ring, and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon in the ¹³C NMR spectrum, confirming the connectivity of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₂H₁₂BrN), HRMS would be used to confirm its elemental composition.

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, separated by two mass units.

Calculated Exact Masses for this compound:

Interactive Table: Predicted HRMS Data

| Ion Formula | Isotope Combination | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₂H₁₂⁷⁹BrN]⁺ | C₁₂H₁₂⁷⁹BrN | 249.0153 |

| [C₁₂H₁₂⁸¹BrN]⁺ | C₁₂H₁₂⁸¹BrN | 251.0133 |

| [C₁₂H₁₃⁷⁹BrN]⁺ | [M+H]⁺ with ⁷⁹Br | 250.0231 |

| [C₁₂H₁₃⁸¹BrN]⁺ | [M+H]⁺ with ⁸¹Br | 252.0211 |

Note: These values represent the calculated monoisotopic masses.

By comparing the experimentally measured exact mass to the calculated value, the elemental formula of this compound can be unequivocally confirmed.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key structural features: the quinoline ring, the isopropyl group, and the carbon-bromine bond. mdpi.com

The aromatic quinoline core gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm-1 region. mdpi.com The C=C and C=N stretching vibrations within the fused aromatic rings produce a series of sharp peaks in the 1650-1450 cm-1 fingerprint region. astrochem.orgresearchgate.net The aliphatic isopropyl group is identified by its C-H stretching vibrations just below 3000 cm-1 (typically 2970-2870 cm-1) and C-H bending vibrations around 1465 cm-1 and 1385-1370 cm-1, with the latter often appearing as a characteristic doublet for the isopropyl group. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm-1.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline Ring) |

| 2975-2870 | C-H Stretch | Aliphatic (Isopropyl Group) |

| 1620-1580 | C=C / C=N Stretch | Aromatic (Quinoline Ring) |

| 1500-1450 | C=C / C=N Stretch | Aromatic (Quinoline Ring) |

| 1465, 1385-1370 | C-H Bend | Aliphatic (Isopropyl Group) |

| 900-675 | C-H Out-of-plane Bend | Aromatic (Substitution Pattern) |

| 600-500 | C-Br Stretch | Aryl Halide |

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information about molecular vibrations based on inelastic scattering of monochromatic light. bruker.com While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. libretexts.org For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the quinoline ring system.

The Raman spectrum is expected to be dominated by strong bands corresponding to the ring stretching modes of the quinoline nucleus, typically found in the 1620-1550 cm-1 region. researchgate.net These vibrations, which involve the symmetric expansion and contraction of the aromatic rings, are often more intense in the Raman spectrum than in the IR spectrum. Aliphatic C-H stretching and bending modes of the isopropyl group will also be present. physicsopenlab.org The C-Br stretching vibration, which may be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, typically appearing in the 600-500 cm-1 range. researchgate.net The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Interactive Data Table: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline Ring) |

| 2975-2870 | C-H Stretch | Aliphatic (Isopropyl Group) |

| 1620-1550 | Ring Stretch (symmetric) | Quinoline Ring |

| ~1380 | Ring Breathing Mode | Quinoline Ring |

| ~1000 | Ring Breathing Mode | Benzene (B151609) moiety of Quinoline |

| 600-500 | C-Br Stretch | Aryl Halide |

Chromatographic Methods for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds and related chemical entities. For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. researchgate.net This method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. sielc.com

The retention behavior of this compound in RP-HPLC is governed by its hydrophobicity. The presence of the bromine atom and the isopropyl group significantly increases its non-polar character compared to the parent quinoline molecule, leading to a stronger interaction with the C18 stationary phase and thus a longer retention time. A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid modifier like formic acid to ensure sharp peak shapes and MS compatibility. sielc.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected at an appropriate UV wavelength, where the quinoline ring exhibits strong absorbance.

Interactive Data Table: Typical RP-HPLC Parameters for this compound

| Parameter | Value/Description |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm or ~280 nm |

| Expected Retention | Relatively long retention time due to high hydrophobicity |

Chiral HPLC for Enantiomeric Purity Determination

The enantiomeric purity of chiral compounds is a critical parameter in many areas of chemical and pharmaceutical science. For this compound, which possesses a chiral center if the isopropyl group introduces asymmetry, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is the method of choice for determining enantiomeric excess. While specific application notes for this exact compound are not prevalent, a robust method can be developed based on established procedures for the separation of analogous quinoline derivatives. researchgate.netresearchgate.net

The separation principle relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. A typical approach would involve a normal-phase separation on a polysaccharide-based CSP.

Methodology and Expected Results

A hypothetical, yet scientifically grounded, Chiral HPLC method for the enantiomeric separation of this compound is outlined below. The conditions are adapted from successful separations of similar chiral bromo-quinoline compounds. rsc.org

| Parameter | Condition |

| Stationary Phase (Column) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected tR (Enantiomer 1) | ~ 8.5 min |

| Expected tR (Enantiomer 2) | ~ 10.2 min |

Note: The retention times (tR) are hypothetical and serve as an example of the expected separation.

The successful development of such a method would allow for the accurate determination of the enantiomeric excess (% ee) of a synthesized sample of this compound, which is crucial for understanding its potential stereospecific properties and for quality control purposes.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of organic reactions, offering a rapid and cost-effective means to assess the consumption of starting materials and the formation of products. orgsyn.org In the synthesis of this compound, which may involve steps such as the introduction of the isopropyl group via a Grignard reaction followed by bromination, TLC is essential for determining the reaction's endpoint. quora.comresearchgate.net

General Procedure

A small aliquot of the reaction mixture is periodically sampled and spotted onto a TLC plate alongside the starting material(s). The plate is then developed in a suitable solvent system, and the spots are visualized.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates. |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation (e.g., Hexane:Ethyl Acetate (B1210297) 8:2 v/v). |

| Sample Application | Capillary spotting of the starting material, co-spot (starting material and reaction mixture), and the reaction mixture. |

| Development | The TLC plate is placed in a sealed chamber containing the eluent, allowing the solvent front to ascend the plate. |

| Visualization | 1. UV Light (254 nm): Aromatic compounds like quinolines will appear as dark spots. 2. Iodine Staining: The plate is placed in a chamber with iodine crystals; organic compounds will appear as brown spots. |

By comparing the relative intensities of the spots corresponding to the starting material and the product, a chemist can qualitatively determine the progress of the reaction and decide when it has reached completion, preventing the formation of byproducts due to prolonged reaction times or overheating.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's constitution and conformation, including bond lengths, bond angles, and torsional angles.

While the crystal structure of this compound itself is not publicly available as of this writing, the crystallographic data for a related complex bromo-quinoline derivative, 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde , serves to illustrate the depth of structural information that can be obtained. scispace.com Single crystals of this compound suitable for X-ray analysis were obtained by the slow evaporation of a chloroform (B151607) solution. scispace.com

Crystallographic Data for 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde scispace.com

| Parameter | Value |

| Chemical Formula | C₁₈H₁₀BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 16.923(3) |

| b (Å) | 7.0120(12) |

| c (Å) | 24.341(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2884.2(8) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.638 |

The crystal structure reveals a planar pyrroloquinolinone moiety with the 2-aryl group twisted out of the plane. scispace.com This type of detailed structural data is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies. Should single crystals of this compound be obtained, a similar X-ray diffraction analysis would provide definitive proof of its molecular structure.

Computational and Theoretical Investigations of 8 Bromo 6 Isopropyl Quinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For derivatives of quinoline (B57606), DFT methods, particularly using hybrid functionals like B3LYP, have been successfully employed to analyze their molecular structure, stability, and spectroscopic characteristics. nih.govscirp.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 8-Bromo-6-isopropyl-quinoline, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. Studies on similar substituted quinolines have demonstrated that DFT calculations can accurately predict these geometric parameters. rjptonline.org

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. The molecular electrostatic potential (MEP) map is a valuable tool derived from these calculations; it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into potential sites for intermolecular interactions. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Substituted Quinoline Core (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-N (in ring) | ~1.37 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Angle | C-N-C (in ring) | ~117° |

| Dihedral Angle | C-C-C-C (ring planarity) | ~0° |

Note: These are typical values based on DFT studies of similar quinoline derivatives and are for illustrative purposes.

A significant advantage of DFT is its ability to predict spectroscopic data, which can be compared with experimental results to validate the computational model. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed and have shown high correlation with experimental values for various quinoline derivatives. researchgate.netnih.gov

Similarly, vibrational wavenumbers from infrared (IR) and Raman spectroscopy can be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the computed vibrational spectrum with experimental data helps in the assignment of spectral bands to specific molecular motions. researchgate.netresearchgate.net

Table 2: Illustrative Comparison of Theoretical vs. Experimental Spectroscopic Data

| Parameter | Nucleus/Group | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR Shift | Aromatic-H | 7.0 - 8.5 ppm | 7.1 - 8.6 ppm |

| ¹³C NMR Shift | Aromatic-C | 120 - 150 ppm | 121 - 151 ppm |

| IR Wavenumber | C=N stretch | ~1620 cm⁻¹ | ~1625 cm⁻¹ |

| IR Wavenumber | C-Br stretch | ~600 cm⁻¹ | ~605 cm⁻¹ |

Note: Values are representative and based on general findings for brominated quinolines.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scirp.orgrsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The Fukui function is a local reactivity descriptor that identifies which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 3: Illustrative Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap | ELUMO - EHOMO | Chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

Note: These descriptors are derived from the energies of the frontier molecular orbitals calculated via DFT.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insight into electronic properties, molecular modeling and simulations are used to explore the conformational landscape and dynamic behavior of molecules.

For a molecule with flexible groups like the isopropyl substituent in this compound, conformational analysis is important. This involves systematically rotating the single bonds associated with the isopropyl group to identify different spatial arrangements (conformers) and their relative energies. By performing energy minimization on each conformer, the most stable, low-energy conformations can be identified. This is crucial for understanding how the molecule might interact with other molecules, for instance, in a biological receptor site or during crystal packing. Molecular docking studies on similar quinoline derivatives often begin with an energy-minimized conformation to ensure a realistic representation of the molecule's shape. nih.govnih.gov

Ligand-Biological Target Docking Simulations

No specific studies detailing ligand-biological target docking simulations for this compound were identified. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While this method is frequently applied to quinoline derivatives to explore their potential interactions with biological targets such as enzymes and receptors, no published research appears to have applied this technique to this compound.

Quantitative Structure-Activity Relationship (QSAR) Parameterization

Specific Quantitative Structure-Activity Relationship (QSAR) models parameterized for this compound have not been documented in the available literature. QSAR studies are statistical models that relate the quantitative chemical structure attributes of a series of compounds to their biological activities. Although numerous QSAR studies have been conducted on various classes of quinoline derivatives to predict their therapeutic or toxic effects, none were found to specifically include or focus on this compound.

While general molecular descriptors can be calculated for any chemical structure using computational software, specific published studies analyzing the calculated lipophilicity (LogP) and other molecular descriptors for this compound are not available. Such analyses are crucial for understanding a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. Without experimental or dedicated computational studies, a detailed analysis of these parameters for this specific compound remains unaddressed in the scientific literature.

Based on its constituent parts (quinoline, bromo-, and isopropyl groups), a theoretical LogP value could be estimated; however, a comprehensive analysis supported by published research is absent.

Table 1: Calculated Molecular Descriptors for Related Compounds (for illustrative purposes) No specific data is available for this compound. Data for related, but distinct, compounds are shown to illustrate typical descriptors.

| Compound Name | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

|---|---|---|---|---|

| 8-Bromoquinoline (B100496) | 208.05 | 2.5 | 0 | 1 |

Theoretical Elucidation of Reaction Mechanisms

No theoretical studies elucidating the reaction mechanisms involving this compound have been published. Theoretical chemistry provides powerful tools to investigate the pathways of chemical reactions, including transition states and reaction intermediates. Such studies are fundamental for understanding synthesis, degradation, and metabolic pathways. The absence of such research indicates a gap in the understanding of the specific chemical reactivity and transformation processes of this compound from a theoretical standpoint.

Structure Activity Relationships Sar and Mechanistic Biology of Quinoline Analogues

Influence of Halogen and Isopropyl Substituents on Molecular Interactions and Biological Activities

The introduction of halogen atoms and alkyl groups onto the quinoline (B57606) ring system profoundly impacts the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn dictates its biological function.

Halogen Substituents (Bromo Group): The presence of a bromine atom at the C-8 position of the quinoline ring significantly alters its electronic and steric properties. Halogens, being highly electronegative, can form halogen bonds and other non-covalent interactions, which can be critical for binding to biological targets. researchgate.net The nature of the halogen can influence the potency of the compound; for instance, in a series of halogenated flavonoids, antibacterial activity was shown to be dependent on the size of the halogen, increasing from fluorine to iodine. mdpi.com

In the context of enzyme inhibition, halogenated quinoline derivatives have been synthesized and evaluated as potential inhibitors of monoamine oxidase A (MAO-A) and MAO-B, enzymes implicated in neurodegenerative diseases. acs.org The position and type of halogen can markedly affect inhibitory activity. For example, studies on halophenols as protein tyrosine kinase inhibitors revealed that chloro and bromo substituents were essential for activity, whereas fluoro and iodo derivatives were inactive. mdpi.com The electron-withdrawing nature of halogens can also facilitate certain chemical reactions or enhance interactions with target proteins. researchgate.net

Alkyl Substituents (Isopropyl Group): The isopropyl group at the C-6 position is a bulky, hydrophobic substituent. This group can influence the molecule's interaction with biological targets through several mechanisms:

Steric Hindrance: The size and shape of the isopropyl group can sterically guide the orientation of the quinoline ring within a binding pocket, either promoting a favorable conformation for interaction or preventing binding to off-target sites.

The interplay between the electronic effects of the bromo group and the steric/hydrophobic contributions of the isopropyl group creates a unique chemical entity whose biological profile is determined by these combined properties.

Design Principles for Modulating Specific Biological Target Interactions

The design of quinoline analogues to achieve specificity for a particular biological target is a cornerstone of modern medicinal chemistry. Several key principles guide this process:

Computational Modeling and 3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) are employed to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models. These models correlate the 3D structure of quinoline derivatives with their biological activity, helping to identify regions of the molecule where modifications would enhance potency or selectivity. mdpi.com

Scaffold Decoration and Functional Group Modification: The quinoline core can be "decorated" with various functional groups at different positions to optimize interactions with a target. nih.gov Structure-activity relationship studies have identified critical regions on the quinoline scaffold where specific substitutions are required for activity. For instance, in the development of dihydroorotate (B8406146) dehydrogenase inhibitors, bulky hydrophobic groups at the C-2 position and a carboxylic acid at the C-4 position were found to be crucial. nih.gov

Bioisosteric Replacement: This principle involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a 1,2,3-triazole system is sometimes used as a bioisostere for an amide bond in the design of quinoline-based enzyme modulators.

Molecular Hybridization: This strategy involves combining two or more pharmacophores (the active parts of different molecules) into a single hybrid compound. This can lead to dual-acting ligands or compounds with enhanced activity against a single target.

By applying these principles, chemists can rationally design quinoline derivatives like 8-Bromo-6-isopropyl-quinoline to interact with specific enzymes, receptors, or nucleic acids with high affinity and selectivity. nih.govrsc.org

Mechanistic Investigations of Molecular Recognition and Action

The diverse biological activities of quinoline analogues stem from their ability to interact with a wide array of biomolecular targets. The specific substitutions on the quinoline ring dictate which targets are engaged and the mechanism of action.

Pyruvate Kinase M2 (PKM2): PKM2 is a key enzyme in cancer metabolism, making it an attractive therapeutic target. Quinoline-based compounds, particularly quinoline-8-sulfonamide (B86410) derivatives, have been designed as modulators of PKM2. These compounds bind to an allosteric site on the enzyme, influencing its quaternary structure and catalytic activity.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system. Certain quinoline derivatives have been shown to act as mixed-type inhibitors of AChE, meaning they bind to both the catalytic site and a peripheral anionic site of the enzyme. This dual-site binding can be highly effective in modulating enzyme activity.

2-Oxoglutarate-Dependent Enzymes: This is a large superfamily of enzymes that use Fe(II) and 2-oxoglutarate to catalyze a wide range of oxidative reactions, including hydroxylation and demethylation. While specific inhibition by this compound is not documented, the quinoline scaffold is a component of molecules known to interact with metalloenzymes, suggesting a potential for derivatives to be designed as inhibitors.

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1): Quinoline derivatives have been developed as potent and selective noncompetitive antagonists of mGluR1. researchgate.net These compounds act as negative allosteric modulators (NAMs), binding to a site on the receptor distinct from the glutamate binding site. elsevierpure.comnih.gov This binding induces a conformational change that prevents receptor activation, even in the presence of glutamate. elsevierpure.com JNJ16259685 is a well-known example of a potent and selective quinoline-based mGluR1 antagonist. researchgate.net

CXCR7: The chemokine receptor CXCR7 (also known as ACKR3) is involved in cancer and inflammatory diseases. While many CXCR7 modulators are peptide-based or have complex scaffolds, the development of small-molecule antagonists is an active area of research. nih.govmedchemexpress.commedchemexpress.com Although direct interaction of this compound with CXCR7 is not established, the quinoline scaffold is explored in the design of various receptor modulators, and its derivatives could be investigated for CXCR7 antagonism.

Androgen Receptor (AR): The androgen receptor is a key target in prostate cancer and other conditions. Nonsteroidal selective androgen receptor modulators (SARMs) have been developed to selectively target the AR in different tissues. nih.govwikipedia.org The quinolinone and tetrahydroquinoline scaffolds have been central to the discovery of potent AR agonists and modulators. nih.govacs.orgresearchgate.net These compounds bind to the ligand-binding pocket of the AR, mimicking the action of endogenous androgens or blocking it, depending on the specific structural features.

5-HT4 Receptor: The 5-HT4 receptor is a serotonin (B10506) receptor involved in gastrointestinal motility and cognitive function. nih.gov While many known 5-HT4 antagonists are benzimidazolone or indole (B1671886) derivatives, the versatility of the quinoline scaffold makes it a candidate for designing novel ligands for serotonin receptors. nih.govpatsnap.comtocris.com

The planar aromatic structure of the quinoline ring system makes it well-suited for interacting with DNA. Quinoline-based compounds can inhibit a variety of enzymes that act on DNA, including DNA methyltransferases, polymerases, and base excision repair glycosylases. biorxiv.orgnih.govnih.gov The primary mechanisms of interaction include:

DNA Intercalation: Many planar quinoline derivatives can insert themselves between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation can distort the DNA structure, interfering with processes like replication and transcription and inhibiting enzymes that act on DNA, such as topoisomerases. nih.gov

Groove Binding: Some quinoline derivatives, such as the DNA methyltransferase inhibitor SGI-1027, are thought to bind within the minor groove of DNA. nih.gov This interaction can prevent enzymes from accessing their target sites on the DNA.

The specific substituents on the quinoline ring influence the mode and affinity of DNA binding. Research has shown that quinoline-based compounds can intercalate into DNA adjacent to a target base, causing a conformational change in the enzyme that moves its catalytic domain away from the DNA. nih.govnih.gov

The ability to bind metal ions is a well-known property of certain quinoline derivatives, most notably 8-hydroxyquinoline (B1678124) (8HQ). nih.govtandfonline.comresearchgate.net The nitrogen atom of the quinoline ring and the hydroxyl group at the C-8 position form a bidentate chelation site that can strongly bind divalent metal ions like iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.govdovepress.com This chelation has significant biological consequences:

Restoration of Metal Homeostasis: In neurodegenerative diseases where metal ion imbalance is a contributing factor, 8HQ derivatives can act as chelators to restore normal metal levels. tandfonline.com

Enzyme Inhibition: By sequestering essential metal cofactors, quinoline chelators can inhibit the activity of metalloenzymes. dovepress.com

Anticancer and Antimicrobial Activity: The anticancer effects of some 8HQ derivatives are related to their ability to chelate copper and zinc. nih.gov The fungicidal and bactericidal action of 8HQ has also been attributed to its chelation of essential trace metals. researchgate.net

Exploration of Biological Activities at the Molecular and Cellular Level Excluding Clinical Data

In Vitro Antimicrobial Activities

Quinoline-based heterocyclic compounds are recognized for their potential as potent antibacterial agents. researchgate.netnih.gov Studies on various quinoline (B57606) derivatives have demonstrated a range of antibacterial activities. For instance, novel 8-hydroxyquinoline (B1678124) derivatives have shown remarkable antibacterial effects against strains like E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa, in some cases superior to standard antibiotics like Penicillin G. nih.gov Generally, these derivatives tend to be more active against Gram-positive bacteria than Gram-negative bacteria, a difference attributed to the cytoplasmic membrane in Gram-negative bacteria that can block the translocation of these compounds. nih.gov

The antibacterial activity of quinoline derivatives is influenced by the nature and position of substituents on the quinoline ring. Halogenated 8-hydroxyquinolines, such as 7-bromo-8-hydroxyquinoline, have displayed significant activity against Gram-negative bacteria. researchgate.net The introduction of different substituents can modulate the antibacterial spectrum and potency. biointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Derivatives | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Superior to Penicillin G | nih.gov |

| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | High antigrowth activity | researchgate.net |

Substituted quinolines have demonstrated significant antifungal properties. nih.govmdpi.comneliti.comacs.org For example, 5,7-dibromo-2-methyl-8-quinolinol was identified as one of the most fungitoxic compounds among a series of substituted 2-methyl-8-quinolinols when tested against fungi such as Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov

A compound referred to as bromoquinol, a brominated quinoline, has been shown to exhibit broad-spectrum antifungal activity. dntb.gov.ua Its mechanism of action is thought to involve the induction of oxidative stress and apoptosis in fungi like Aspergillus fumigatus. dntb.gov.ua The antifungal activity of certain quinoline derivatives can be influenced by metal ions. For instance, the activity of some 8-hydroxyquinoline derivatives is potentiated by copper. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives

| Compound | Fungal Strain | Activity/EC50/MIC | Reference |

|---|---|---|---|

| 5,7-Dibromo-2-methyl-8-quinolinol | A. niger, A. oryzae, T. viride, M. verrucaria, T. mentagrophytes | Highly fungitoxic | nih.gov |

| Bromoquinol | Aspergillus fumigatus | Induces oxidative stress and apoptosis | dntb.gov.ua |

| 8-Hydroxyquinoline analogs | Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus | Promising antifungal activities | nih.gov |

Various quinoline derivatives have been synthesized and evaluated for their in vitro activity against a range of trypanosomatid protozoan parasites. nih.gov Some of these compounds have demonstrated significant antiprotozoal activity against Trypanosoma brucei rhodesiense (causative agent of sleeping sickness), Trypanosoma cruzi (Chagas disease), and Leishmania infantum (leishmaniasis). nih.gov For instance, certain novel quinoline derivatives displayed submicromolar activity against T. b. rhodesiense. nih.gov

The structure of the quinoline derivative plays a crucial role in its antiprotozoal efficacy. The nature of substituents and their positions on the quinoline ring can significantly influence the activity and selectivity against different protozoan species. uantwerpen.be

Table 3: In Vitro Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound | Protozoan Parasite | Activity/EC50 | Reference |

|---|---|---|---|

| Novel Quinoline Derivatives (e.g., 2c, 2d, 4i) | Trypanosoma brucei rhodesiense | EC50 values of 0.68, 0.8, and 0.19 µM, respectively | nih.gov |

| Novel Quinoline Derivatives (e.g., 2d, 4i) | Trypanosoma brucei brucei | EC50 values of 1.4 and 0.4 µM, respectively | nih.gov |

The 8-hydroxyquinoline series of compounds has been identified as having bactericidal activity against Mycobacterium tuberculosis. researchgate.net Structure-activity relationship studies have shown that small substitutions at the C5 position can result in potent activity, with some analogs exhibiting minimum inhibitory concentrations (MIC90) of less than 5 μM. researchgate.net The antitubercular activity of 8-hydroxyquinolines is potentiated by copper, suggesting a mechanism involving copper-mediated toxicity. nih.gov

Furthermore, the introduction of halogens at specific positions of the quinoline ring can influence anti-TB activity. For example, variations of halogens at the C-6 position have shown to increase inhibition of M. tuberculosis H37Rv. nih.gov

Table 4: In Vitro Antitubercular Activity of Selected Quinoline Derivatives

| Compound Class | Target | Activity/MIC | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline analogs | Mycobacterium tuberculosis | Some analogs with MIC90 <5 μM | researchgate.net |

| Isatin-Tethered Quinolines (e.g., Q8b) | Multi and Extensively Drug-Resistant M. tuberculosis | MIC = 0.06 µg/mL against sensitive strain | mdpi.com |

| 6-Chloro-quinoline derivatives | M. tuberculosis H37Rv | Increased inhibition | nih.gov |

In Vitro Antiviral Activities

The quinoline scaffold is a promising starting point for the development of antiviral agents. semanticscholar.org While no specific data exists for 8-Bromo-6-isopropyl-quinoline, various other quinoline analogs have shown inhibitory effects against a range of viruses.

Dengue Virus Serotype 2 (DENV-2): Novel quinoline derivatives have demonstrated dose-dependent inhibition of DENV-2 in the low and sub-micromolar range. semanticscholar.org These compounds appear to act at an early stage of the virus life cycle, reducing the intracellular production of the envelope glycoprotein and the yield of infective virions. semanticscholar.orgmdpi.com

Enterovirus D68 (EV-D68): A series of novel quinoline analogues have been identified as potent anti-EV-D68 agents that target the viral protein VP1. nih.govresearchgate.net Some of these compounds exhibited potent antiviral activity with EC50 values in the sub-micromolar range against various EV-D68 strains. nih.gov

Zika Virus (ZIKV): A chemically modified compound, 8-bromobaicalein, has been shown to effectively inhibit Zika virus at micromolar concentrations in cell-based systems. nih.gov While not a quinoline, this highlights the potential for brominated compounds to have anti-Zika activity.

Human Immunodeficiency Virus (HIV): A series of isoquinoline-based compounds have been synthesized and shown to have excellent antiviral activity against HIV-1 and HIV-2, acting as CXCR4 antagonists. mdpi.com

Table 5: In Vitro Antiviral Activity of Selected Quinoline and Related Derivatives

| Compound Class/Name | Viral Strain | Activity/EC50 | Reference |

|---|---|---|---|

| Novel Quinoline Derivatives | Dengue Virus Serotype 2 | Low and sub-micromolar inhibition | semanticscholar.org |

| Novel Quinoline Analogues (e.g., Compound 19) | Enterovirus D68 | EC50 ranging from 0.05 to 0.10 μM | researchgate.net |

| 8-Bromobaicalein | Zika Virus | Inhibition at 0.66–0.88 micromolar | nih.gov |

| Isoquinoline-based CXCR4 Antagonists | HIV-1 and HIV-2 | EC50 < 100 nM for some analogs | mdpi.com |

Molecular Mechanisms of Viral Replication Inhibition

The quinoline nucleus is a foundational structure in the development of various antiviral agents, with derivatives showing activity against a range of viruses. nih.gov Research into the antiviral mechanisms of quinoline-based compounds suggests they can interfere with critical stages of the viral life cycle. nih.gov

One primary target for these compounds is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.gov By binding to and inhibiting RdRp, quinoline derivatives can halt the synthesis of viral RNA, thereby stopping viral propagation. nih.gov For example, certain quinoline analogues have been identified as potent inhibitors of the hepatitis C virus NS5B polymerase. nih.gov Other quinoline-based molecules have shown efficacy against dengue virus, with studies suggesting they may act during the early stages of infection by impairing the accumulation of the viral envelope glycoprotein. nih.govsemanticscholar.org Additionally, some derivatives are known to function as capsid binders, a mechanism that involves stabilizing the viral capsid to prevent the release of the viral genome into the host cell, a crucial step for infection. biointerfaceresearch.com While these mechanisms are established for the broader class of quinoline derivatives, the specific molecular interactions of this compound with viral components have not been documented.

In Vitro Anticancer Activities

Cytotoxicity and Antiproliferative Effects on Various Cancer Cell Lines

Bromo-substituted quinoline derivatives have demonstrated significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines. Structure-activity relationship (SAR) studies indicate that the position and nature of substitutions on the quinoline ring are critical for enhancing anticancer potential. nih.gov For instance, the presence of bromine atoms at the C-5 and C-7 positions has been shown to be crucial for potent antiproliferative activity. nih.gov

Studies on various bromo-quinoline derivatives have established their ability to inhibit the growth of cancer cells at microgram per milliliter concentrations. For example, 5,7-dibromo-8-hydroxyquinoline has shown strong antiproliferative effects against rat brain tumor (C6), human cervix carcinoma (HeLa), and human colon carcinoma (HT29) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net Similarly, 6-bromo-5-nitroquinoline has also been identified as having potent antiproliferative activity against these cell lines. nih.gov The cytotoxic effects of these compounds underscore the potential of the bromo-quinoline scaffold as a basis for the development of new anticancer agents. researchgate.net

Table 1: In Vitro Cytotoxicity of Representative Bromo-Quinoline Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa | Human Cervix Carcinoma | 10.2 | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 | Human Colon Carcinoma | 9.8 | researchgate.net |

| 6-Bromo-5-nitroquinoline | C6 | Rat Brain Tumor | 10.12 | nih.gov |

| 6-Bromo-5-nitroquinoline | HeLa | Human Cervix Carcinoma | 15.75 | nih.gov |

| 6-Bromo-5-nitroquinoline | HT29 | Human Colon Carcinoma | 32.41 | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells

Beyond inhibiting proliferation, a key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Bromo-quinoline derivatives have been shown to trigger apoptosis in cancer cells, a characteristic desirable for therapeutic candidates. researchgate.netnih.gov The apoptotic potential of these compounds has been confirmed through methods such as DNA laddering assays, which detect the fragmentation of DNA that is a hallmark of apoptosis. researchgate.net

Furthermore, these compounds can influence the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at specific phases, these agents can prevent cancer cells from replicating. For instance, a study on novel 8-nitro quinoline-thiosemicarbazone analogues demonstrated their ability to induce cell cycle arrest at both the G1/S and G2/M checkpoints in breast cancer cells. nih.gov This arrest was followed by the induction of apoptosis, suggesting a coordinated attack on cancer cell survival and proliferation mechanisms. nih.gov The induction of apoptosis by some quinoline derivatives is mediated through the intrinsic, or mitochondrial, pathway, which involves the increased production of reactive oxygen species (ROS) and is dependent on the activation of caspase-3. nih.gov

Modulation of Key Cancer-Related Pathways and Enzymes

The anticancer effects of quinoline derivatives are often rooted in their ability to interact with and modulate the activity of specific molecular targets that are crucial for cancer cell survival and growth. One such class of targets is the topoisomerase enzymes, which are vital for managing DNA topology during replication. Certain bromo- and cyano-substituted 8-hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as inhibitors of human DNA topoisomerase I. nih.govresearchgate.net By suppressing this enzyme, these compounds can prevent the replication and repair of DNA in cancer cells, leading to cell death. researchgate.net

Other quinoline-based compounds have been designed to target key enzymes in cancer metabolism. For example, derivatives of 8-quinolinesulfonamide have been investigated as modulators of the M2 isoform of pyruvate kinase (PKM2). mdpi.com PKM2 is a critical glycolytic enzyme that is overexpressed in many tumors and plays a central role in promoting cancer cell proliferation. mdpi.com By inhibiting or modulating PKM2, these compounds can disrupt the altered metabolic state of cancer cells, thereby exerting an antiproliferative effect. mdpi.com

Other Significant Biological Activities

In Vitro Anti-inflammatory Mechanisms

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer. nih.gov Quinoline derivatives have emerged as a promising class of anti-inflammatory agents. The primary mechanism underlying their anti-inflammatory activity often involves the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govnih.gov